Technical Documentation Center

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-
  • CAS: 1447942-42-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-

Advanced Pharmacophore & Synthetic Guide[1][2] Executive Summary Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (CAS: 244638-32-6) is a specialized fluorinated building block utilized in the design of metabolically sta...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmacophore & Synthetic Guide[1][2]

Executive Summary

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (CAS: 244638-32-6) is a specialized fluorinated building block utilized in the design of metabolically stable ether-linked carboxylic acids. Structurally, it combines a gem-dimethyl substituted


-carbon (isobutyric acid scaffold) with a 2,2-difluoroethyl ether linkage.

This motif is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for standard alkoxy-isobutyric acids found in PPAR agonists (fibrates) and URAT1 inhibitors (gout therapeutics). The inclusion of the difluoroethyl group modulates lipophilicity (


) and blocks metabolic dealkylation, enhancing the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).
Part 1: Structural Analysis & Physicochemical Profile

The molecule's value lies in its specific structural modifications that address common liabilities in drug design—metabolic instability and poor membrane permeability.

1.1 The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The two methyl groups at the


-position restrict the conformational flexibility of the carboxylic acid tail. This pre-organization often favors the bioactive conformation required for binding to nuclear receptors (e.g., PPAR

, PPAR

) or transporters (e.g., URAT1), thereby increasing potency compared to the unbranched analog. Furthermore, the steric bulk hinders

-oxidation, prolonging half-life.
1.2 The Fluorine Effect

The 2,2-difluoroethoxy moiety is a bioisostere for a standard ethoxy group but with distinct advantages:

  • Metabolic Blockade: The C-F bonds render the terminal ethyl group resistant to Cytochrome P450-mediated oxidative dealkylation.

  • Lipophilicity Modulation: Fluorine lowers the basicity of the ether oxygen via induction, reducing hydrogen bond acceptor capability while increasing lipophilicity (LogP) to improve membrane permeability.

1.3 Physicochemical Data Table
PropertyValue / Descriptor
IUPAC Name 2-(2,2-difluoroethoxy)-2-methylpropanoic acid
CAS Number 244638-32-6
Molecular Formula C

H

F

O

Molecular Weight 168.14 g/mol
Predicted pKa 3.8 – 4.2 (Acidic due to inductive effect of ether)
Predicted LogP ~1.3 – 1.6
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors (including F)
Physical State Viscous colorless to pale yellow oil
Part 2: Synthetic Routes & Experimental Protocols

High-purity synthesis of CAS 244638-32-6 is challenging due to the potential for elimination reactions when working with tertiary carbons and fluorinated alkylating agents. Two primary routes are detailed below: the Process Route (Bargellini-type) for scale, and the Lab Route (Williamson Ether) for purity.

2.1 Route A: The Modified Bargellini Reaction (Industrial Scale)

This "one-pot" method utilizes the reaction of a nucleophile with the in situ generated gem-dichloro epoxide derived from acetone and chloroform.

  • Mechanism: Chloroform is deprotonated by KOH to form the trichloromethyl anion, which adds to acetone. The resulting alkoxide cyclizes to form a gem-dichloro epoxide. The 2,2-difluoroethanol nucleophile opens this epoxide, followed by hydrolysis of the acyl chloride intermediate.

  • Pros: Cheap reagents (Acetone, CHCl

    
    ).
    
  • Cons: Exothermic; requires careful temperature control to prevent polymerization.

2.2 Route B: Williamson Ether Synthesis (High Purity Lab Scale)

This route avoids the harsh conditions of the Bargellini reaction and is preferred for generating analytical standards or small library synthesis.

Protocol: Alkylation of


-Hydroxy Ester 

Reagents:

  • Ethyl 2-hydroxy-2-methylpropionate (Starting Material A)

  • 2,2-Difluoroethyl triflate (Electrophile - Note: Prepared fresh from 2,2-difluoroethanol + Tf2O)

  • Sodium Hydride (NaH, 60% dispersion)

  • THF (Anhydrous) and DMF

Step-by-Step Methodology:

  • Preparation of Electrophile: To a solution of 2,2-difluoroethanol (1.0 eq) and pyridine (1.1 eq) in DCM at -78°C, add triflic anhydride (1.1 eq) dropwise. Stir for 1 hour, warm to 0°C, wash with 1N HCl, dry, and concentrate to yield 2,2-difluoroethyl triflate. Handle with extreme caution.

  • Alkylation:

    • Charge a flame-dried flask with NaH (1.2 eq) and anhydrous THF/DMF (9:1 ratio). Cool to 0°C.

    • Add Ethyl 2-hydroxy-2-methylpropionate (1.0 eq) dropwise. Evolution of H

      
       gas will be observed. Stir for 30 mins to ensure complete alkoxide formation.
      
    • Add the prepared 2,2-difluoroethyl triflate (1.1 eq) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Saponification:

    • Add LiOH (3.0 eq) dissolved in water directly to the reaction mixture (THF:Water 1:1).

    • Heat to 60°C for 4 hours.

  • Workup:

    • Concentrate to remove THF.

    • Wash the aqueous layer with diethyl ether (to remove unreacted triflate/ester).

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3x).[1] Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: The product is usually sufficiently pure (>95%).[2] If necessary, purify via Kugelrohr distillation or reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision logic for selecting the synthesis route and the flow of the high-purity protocol.

SynthesisWorkflow Start Target: CAS 244638-32-6 Decision Scale Requirement? Start->Decision RouteA Route A: Industrial (Bargellini) Reagents: Acetone, CHCl3, KOH Pros: Low Cost Cons: Safety/Exotherm Decision->RouteA > 1 kg RouteB Route B: Lab Scale (Williamson) Reagents: Hydroxy-Ester, Triflate, NaH Pros: High Purity, Mild Decision->RouteB < 100 g Step1 1. Alkoxide Formation (Ethyl 2-hydroxy-2-methylpropionate + NaH) RouteB->Step1 Step2 2. Etherification (+ 2,2-Difluoroethyl triflate) Step1->Step2 Step3 3. Saponification (LiOH / THF / H2O) Step2->Step3 Step4 4. Acidic Workup & Isolation Step3->Step4

Figure 1: Decision matrix and workflow for the synthesis of 2-(2,2-difluoroethoxy)-2-methylpropanoic acid.

Part 4: Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be confirmed.

4.1 Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, COOH ) – Confirms acid formation.
      
    • 
       5.9 (tt, 
      
      
      
      Hz,
      
      
      Hz, 1H, –CF
      
      
      H ) – Characteristic triplet of triplets for the terminal proton.
    • 
       3.7 (td, 
      
      
      
      Hz,
      
      
      Hz, 2H, –O–CH
      
      
      –CF
      
      
      –) – Coupling to fluorine is diagnostic.
    • 
       1.5 (s, 6H, C(CH 
      
      
      
      )
      
      
      ) – Gem-dimethyl singlet.
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • 
       -125.0 ppm (dt) – Single signal confirms mono-fluorinated species absence and purity.
      
4.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: [M-H]

    
     = 167.1 m/z.
    
  • Fragmentation: Loss of CO

    
     (44 Da) and HF (20 Da) are common in MS/MS.
    
Part 5: Safety & Handling
  • Hazards: The free acid is corrosive and an irritant. The triflate precursor used in Route B is a potent alkylating agent and must be handled in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can react with trace amines in the environment if not sealed.

References
  • Bargellini Reaction Mechanism: Weizmann, C., et al. "Action of Chloroform and Potassium Hydroxide on Acetone." Journal of the American Chemical Society, vol. 70, no. 3, 1948, pp. 1189–1191.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330.

  • Synthesis of Alpha-Oxy Acids: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (General reference for ester hydrolysis and ether stability).
  • Related URAT1 Inhibitor Chemistry: Hoyer, D., et al. "Discovery of Lesinurad." ACS Medicinal Chemistry Letters, vol. 5, no. 10, 2014. (Contextual reference for acid-tail pharmacophores).

Sources

Exploratory

An In-Depth Technical Guide to Molecular Weight and Exact Mass Calculation for Chemical Analogs

Abstract In the landscape of chemical analysis, particularly within drug discovery and development, the terms 'molecular weight' and 'exact mass' are fundamental, yet frequently misconstrued. This guide provides research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical analysis, particularly within drug discovery and development, the terms 'molecular weight' and 'exact mass' are fundamental, yet frequently misconstrued. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, calculating, and experimentally verifying these critical molecular properties. We will deconstruct the theoretical underpinnings of each term, provide step-by-step protocols for their calculation using Acetylsalicylic Acid (Aspirin, CAS 50-78-2) as a practical analog, and explore the central role of high-resolution mass spectrometry in their experimental determination. This paper is structured to serve as both a foundational reference and a practical handbook, empowering researchers to apply these concepts with precision and confidence in their work.

Introduction: The Tale of Two Masses

At the heart of chemical characterization lies the need to answer a simple question: "How much does this molecule weigh?" The answer, however, is nuanced. The choice between using molecular weight or exact mass depends entirely on the experimental context.

  • Molecular Weight (or Average Molecular Mass) : This is the value used in the majority of routine laboratory applications, such as preparing solutions or calculating stoichiometric ratios. It represents a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, factored by their relative abundance.[1] Think of this as the average weight of a large population of molecules. The International Union of Pure and Applied Chemistry (IUPAC), through its Commission on Isotopic Abundances and Atomic Weights (CIAAW), is the authoritative body that determines and publishes standard atomic weights for the elements.[2][3] These values can even be presented as intervals for elements with significant natural isotopic variation.[4][5]

  • Exact Mass : In contrast, exact mass is a more precise value calculated using the mass of the most abundant stable isotope of each element in the molecule.[1] This is the mass of a single, specific molecular species—one particular combination of isotopes. Its utility is paramount in techniques like high-resolution mass spectrometry (HRMS), where instruments possess the sensitivity to distinguish between molecules with identical nominal masses but different elemental compositions.[6][7] This capability is akin to identifying an individual molecule by its unique "fingerprint".[1]

For our purposes, we will use Acetylsalicylic Acid (Aspirin) as our model compound. It is a well-characterized molecule with a known CAS (Chemical Abstracts Service) number, making it an ideal analog for demonstrating these calculations.

Model Compound:

  • Name: Acetylsalicylic Acid (Aspirin)

  • CAS Number: 50-78-2[8]

  • Chemical Formula: C₉H₈O₄[9][10]

Part 1: Calculation of Molecular Weight

The calculation of molecular weight is a foundational skill for any chemist. It relies on the standard atomic weights published by IUPAC, which are weighted averages reflecting the natural isotopic abundances of elements found on Earth.[2][11]

Principle and Rationale

When you weigh out a sample of a compound on a laboratory balance, you are weighing trillions of molecules at once. This bulk sample contains a statistical distribution of all the natural isotopes of its constituent elements. Therefore, for macroscopic applications like stoichiometry, the average mass is the most chemically relevant and accurate value to use.

Step-by-Step Protocol for Molecular Weight Calculation

Objective: To calculate the molecular weight of Acetylsalicylic Acid (C₉H₈O₄).

Step 1: Deconstruct the Molecular Formula Identify the constituent elements and the number of atoms of each.

  • Carbon (C): 9 atoms

  • Hydrogen (H): 8 atoms

  • Oxygen (O): 4 atoms

Step 2: Obtain Standard Atomic Weights Reference the authoritative IUPAC Standard Atomic Weight values. For elements with a given range, a conventional value is often used for general calculations.

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Oxygen (O): 15.999 u

Step 3: Calculate the Contribution of Each Element Multiply the atom count by the standard atomic weight for each element.

  • Carbon: 9 atoms * 12.011 u/atom = 108.099 u

  • Hydrogen: 8 atoms * 1.008 u/atom = 8.064 u

  • Oxygen: 4 atoms * 15.999 u/atom = 63.996 u

Step 4: Sum the Contributions Add the values from Step 3 to determine the molecular weight.

  • Molecular Weight = 108.099 u + 8.064 u + 63.996 u = 180.159 u

This calculated value aligns with the commonly cited molecular weight for Aspirin of 180.16 g/mol .[9][12]

Data Presentation: Molecular Weight
ElementSymbolAtom CountStandard Atomic Weight (u)Total Contribution (u)
CarbonC912.011108.099
HydrogenH81.0088.064
OxygenO415.99963.996
Total 180.159
Table 1: Calculation of Molecular Weight for Acetylsalicylic Acid (C₉H₈O₄)

Part 2: Calculation of Exact Mass

The calculation of exact mass is critical for analytical techniques that measure individual ions, most notably high-resolution mass spectrometry.[13][14] It provides a highly precise theoretical value to which experimental results can be compared for compound identification and formula confirmation.

Principle and Rationale

A high-resolution mass spectrometer can distinguish between ions with very small mass differences.[7] Therefore, it doesn't measure an "average" molecule but rather the mass of a specific molecule composed of specific isotopes. By convention, the exact mass is calculated using the mass of the most abundant stable isotope for each element, also known as the monoisotopic mass.[6] This calculated value corresponds to the first and most intense peak (the monoisotopic peak) in the isotopic distribution pattern of a high-resolution mass spectrum.

Step-by-Step Protocol for Exact Mass Calculation

Objective: To calculate the exact mass of Acetylsalicylic Acid (C₉H₈O₄).

Step 1: Deconstruct the Molecular Formula This step is the same as for molecular weight calculation.

  • Carbon (C): 9 atoms

  • Hydrogen (H): 8 atoms

  • Oxygen (O): 4 atoms

Step 2: Obtain Monoisotopic Masses Reference authoritative databases, such as those from the National Institute of Standards and Technology (NIST), for the masses of the most abundant isotopes.[15][16][17]

  • ¹²C: 12.000000 u (by definition)

  • ¹H: 1.007825 u

  • ¹⁶O: 15.994915 u

Step 3: Calculate the Contribution of Each Isotope Multiply the atom count by the monoisotopic mass for each element.

  • Carbon: 9 atoms * 12.000000 u/atom = 108.000000 u

  • Hydrogen: 8 atoms * 1.007825 u/atom = 8.062600 u

  • Oxygen: 4 atoms * 15.994915 u/atom = 63.979660 u

Step 4: Sum the Contributions Add the values from Step 3 to determine the exact mass.

  • Exact Mass = 108.000000 u + 8.062600 u + 63.979660 u = 180.042260 u

Data Presentation: Exact Mass
ElementPrincipal IsotopeAtom CountMonoisotopic Mass (u)Total Contribution (u)
Carbon¹²C912.000000108.000000
Hydrogen¹H81.0078258.062600
Oxygen¹⁶O415.99491563.979660
Total 180.042260
Table 2: Calculation of Exact Mass for Acetylsalicylic Acid (C₉H₈O₄)
Visualizing the Calculation Pathways

The following diagram illustrates the distinct logical flows for calculating Molecular Weight versus Exact Mass, starting from the same molecular formula.

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation Formula Molecular Formula (C₉H₈O₄) MW_Calc Sum of (Atom Count × Weighted-Average Atomic Mass) Formula->MW_Calc EM_Calc Sum of (Atom Count × Most Abundant Isotope Mass) Formula->EM_Calc MW_Source Source: IUPAC Standard Atomic Weights MW_Source->MW_Calc provides MW_Result Molecular Weight (180.159 u) MW_Calc->MW_Result yields EM_Source Source: NIST/IUPAC Monoisotopic Masses EM_Source->EM_Calc provides EM_Result Exact Mass (180.042260 u) EM_Calc->EM_Result yields

Figure 1: Workflow for Molecular Weight vs. Exact Mass Calculation.

Part 3: Experimental Verification with High-Resolution Mass Spectrometry

While calculations provide theoretical values, experimental verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule.[18]

The HRMS Workflow

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, operate by precisely measuring the mass-to-charge ratio (m/z) of individual ions.[14][19] The process is a self-validating system when performed correctly with appropriate calibration and controls.

A Simplified Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte (e.g., Acetylsalicylic Acid) is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Ionization: The sample is introduced into the mass spectrometer. An ionization technique, such as Electrospray Ionization (ESI), converts the neutral analyte molecules into charged ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are guided into the high-resolution mass analyzer, which separates them based on their m/z with very high precision.

  • Detection: The separated ions are detected, and their arrival times or frequencies are converted into a mass spectrum, which plots relative intensity against the measured m/z.

  • Data Analysis: The resulting spectrum is analyzed. For Acetylsalicylic Acid (exact mass 180.042260 u), an ESI experiment in positive mode would aim to detect the protonated molecule, [C₉H₈O₄+H]⁺, with a theoretical exact mass of 181.049535 u. The instrument's ability to measure a mass extremely close to this theoretical value (typically within 5 parts-per-million, ppm) confirms the elemental composition.

Visualizing the Mass Spectrometry Process

The following diagram outlines the fundamental stages of an HRMS experiment.

G Sample 1. Sample (Analyte in Solution) IonSource 2. Ion Source (e.g., ESI) Neutral → Ion Sample->IonSource MassAnalyzer 3. Mass Analyzer (e.g., Orbitrap, TOF) Separation by m/z IonSource->MassAnalyzer Ion Beam Detector 4. Detector Ion → Signal MassAnalyzer->Detector Separated Ions Spectrum 5. Mass Spectrum Intensity vs. m/z Detector->Spectrum Generates

Figure 2: A Simplified Workflow of High-Resolution Mass Spectrometry.

Conclusion: Applying the Right Mass in the Right Context

The distinction between molecular weight and exact mass is not merely academic; it is a practical necessity dictated by the scale and precision of a given chemical task. Molecular weight is the workhorse for bulk chemistry, governing the macroscopic world of reactions and formulations. Exact mass, in contrast, is the key to the microscopic world, providing the high-fidelity data required to elucidate structures, identify unknowns, and confirm the identity of new chemical entities with an exceptional degree of confidence. A thorough understanding and correct application of both concepts are indispensable for the modern research scientist.

References

  • Standard atomic weights of 14 chemical elements revised - IUPAC | International Union of Pure and Applied Chemistry . (2018). IUPAC. [Link]

  • Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists . (2026). Oreate AI Blog. [Link]

  • Standard atomic weight - Wikipedia . Wikipedia. [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media . (2016). ResearchGate. [Link]

  • Acetylsalicylic acid CAS 50-78-2 . LookChem. [Link]

  • What is the Difference Between Exact Mass and Molecular Weight . (2022). Pediaa.Com. [Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report) . (2020). OSTI.GOV. [Link]

  • Standard atomic weights of three technology critical elements revised - IUPAC . (2024). IUPAC. [Link]

  • Atomic Weights of the Elements 2023 . IUPAC. [Link]

  • Exact mass vs molecular weight : r/Chempros . (2023). Reddit. [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery . (2024). Longdom Publishing. [Link]

  • CAS SciFinder - Chemical Compound Database . CAS. [Link]

  • Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass . Separation Science. [Link]

  • Databases - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • What is the difference between exact mass and molecular weight? . (2020). Quora. [Link]

  • High-resolution mass spectrometry: more than exact mass . (2020). Bioanalysis Zone. [Link]

  • CAS No : 50-78-2 | Chemical Name : Acetylsalicylic acid | Pharmaffiliates . Pharmaffiliates. [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media . (2016). PubMed. [Link]

  • NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses . (2025). Data.gov. [Link]

  • The Working Principle of High Resolution Mass Spectrometry HRMS . (2026). YouTube. [Link]

  • Docs - PubChem . National Center for Biotechnology Information. [Link]

  • Atomic Weights and Isotopic Compositions with Relative Atomic Masses . (2009). NIST. [Link]

  • Chemical Databases and Suppliers . (2011). Cambridge MedChem Consulting. [Link]

  • Exact Masses of the Elements and Isotopic Abundances . Scientific Instrument Services. [Link]

  • Monoisotopic elements . IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Atomic Weights and Isotopic Compositions for All Elements . RIKEN. [Link]

Sources

Foundational

Electronic Modulation of Propanoic Acid Scaffolds via Difluoroethoxy Substituents

The following technical guide details the electronic and physicochemical impact of difluoroethoxy substituents on propanoic acid scaffolds. This analysis focuses on the 3-(2,2-difluoroethoxy) isomer, a critical linker mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and physicochemical impact of difluoroethoxy substituents on propanoic acid scaffolds. This analysis focuses on the 3-(2,2-difluoroethoxy) isomer, a critical linker motif in modern medicinal chemistry (e.g., PROTACs, bioisosteres), contrasting it with non-fluorinated analogs.

Executive Summary

The incorporation of a 2,2-difluoroethoxy group (


) into a propanoic acid backbone fundamentally alters the molecule's reactivity profile compared to its ethoxy counterparts. This modification is not merely steric; it induces a "polarity inversion" where the ether oxygen—typically an electron donor via resonance—becomes functionally electron-withdrawing due to the proximal fluorine atoms. This guide quantifies these effects on acidity (

), lipophilicity (

), and synthetic reactivity, providing a validated protocol for the synthesis of these fluorinated building blocks.

Electronic Architecture & Mechanism

The Inductive/Resonance Tug-of-War

In a standard 3-ethoxypropanoic acid, the ethoxy oxygen exerts two opposing effects:

  • Inductive Withdrawal (-I): Due to oxygen's electronegativity.

  • Resonance Donation (+M): Lone pair donation (though minimal through the saturated ethylene chain, it influences the immediate ether dipole).

The Fluorine Effect: In the difluoroethoxy analog, the two fluorine atoms on the terminal carbon exert a massive inductive pull (


). This pull propagates through the ethyl chain, significantly reducing the electron density on the ether oxygen. Consequently, the oxygen's ability to donate electron density is nullified, and the entire 

group behaves as a strong electron-withdrawing group (EWG).

Data Comparison: Hammett Substituent Constants While Hammett constants (


) are defined for aromatic systems, they serve as a reliable proxy for the electronic bias introduced by these groups in aliphatic chains.
Substituent

(Para)

(Inductive)

(Resonance)
Electronic Nature

(Ethoxy)
-0.24 0.27-0.51Strong Donor

(Difluoroethoxy)
+0.18 0.48-0.30Net Withdrawing

(Trifluoromethoxy)
+0.350.55-0.20Strong Withdrawing

Note: The shift from -0.24 to +0.18 represents a complete reversal of electronic character.

Visualization of Electronic Influence

The following diagram maps the propagation of electronic effects from the fluorine atoms to the carboxylic acid reactive center.

ElectronicEffects F_atoms Fluorine Atoms (High Electronegativity) Beta_C Beta Carbon (CHF2) F_atoms->Beta_C Strong -I Effect Ether_O Ether Oxygen (Electron Deficient) Beta_C->Ether_O Inductive Pull Alpha_Chain Propanoic Chain (-CH2-CH2-) Ether_O->Alpha_Chain Dipole Alignment Carbonyl Carbonyl Carbon (Increased Electrophilicity) Alpha_Chain->Carbonyl Through-bond Transmission OH_Group Hydroxyl Group (Increased Acidity) Carbonyl->OH_Group O-H Bond Weakening

Figure 1: Propagation of the inductive effect from the difluoromethyl group to the carboxylic acid core.

Physicochemical Implications

Acidity ( ) Modulation

The electron-withdrawing nature of the difluoroethoxy group stabilizes the carboxylate anion formed upon deprotonation. This results in a lower


 (stronger acid) compared to the non-fluorinated parent.
  • Propanoic Acid:

    
    
    
  • 3-Ethoxypropanoic Acid:

    
     (Oxygen -I effect)
    
  • 3-(2,2-Difluoroethoxy)propanoic Acid:

    
    
    

Implication: In coupling reactions (e.g., amide bond formation), the carboxylate is less nucleophilic, but the acid is more prone to deprotonation by weak bases.

Lipophilicity and Hydrogen Bonding

The


 moiety is a "lipophilic hydrogen bond donor." Unlike a methyl group, the proton on the difluoromethyl carbon is sufficiently acidic (due to the two fluorines) to act as a weak hydrogen bond donor.
  • 
     Shift:  Fluorination generally increases lipophilicity (
    
    
    
    to
    
    
    
    
    units vs. ethoxy) due to the low polarizability of the C-F bond.
  • Metabolic Stability: The C-F bond strength (~116 kcal/mol) renders the ethyl chain resistant to Cytochrome P450-mediated O-dealkylation, a common clearance pathway for standard ethoxy ethers.

Synthetic Reactivity & Protocols

Synthesis via Michael Addition

The most robust method to synthesize 3-(2,2-difluoroethoxy)propanoic acid is the conjugate addition of 2,2-difluoroethanol to an acrylate ester, followed by hydrolysis.

Why this works: 2,2-difluoroethanol is more acidic (


) than ethanol (

). This makes the alkoxide a weaker base but a highly distinct nucleophile that requires careful base catalysis to prevent polymerization of the acrylate.
Experimental Protocol: Synthesis of 3-(2,2-difluoroethoxy)propanoic acid

Step 1: Michael Addition

  • Reagents: Methyl acrylate (1.0 equiv), 2,2-difluoroethanol (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv).

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with MeCN and 2,2-difluoroethanol.

    • Cool to 0°C. Add DBU dropwise.

    • Add methyl acrylate dropwise over 30 minutes. Note: Exothermic reaction.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1) or GC-MS.

    • Workup: Concentrate in vacuo. Dilute with

      
      , wash with 1N HCl (to remove DBU), brine, and dry over 
      
      
      
      .

Step 2: Saponification

  • Reagents: LiOH (2.0 equiv), THF/Water (3:1).[2]

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.[2]

    • Add LiOH and stir at RT for 4 hours.

    • Acidification: Carefully acidify to pH 2 with 1N HCl. Critical: The fluorinated acid is more soluble in organic solvents than non-fluorinated analogs; ensure thorough extraction with EtOAc.

Workflow Visualization

SynthesisWorkflow Start Start: 2,2-Difluoroethanol + Methyl Acrylate Catalysis Catalysis: DBU (0.1 eq), 0°C (Deprotonation of Alcohol) Start->Catalysis Mix Intermediate Intermediate: Methyl 3-(2,2-difluoroethoxy)propanoate Catalysis->Intermediate Michael Addition (12h, RT) Hydrolysis Hydrolysis: LiOH, THF/H2O (Saponification) Intermediate->Hydrolysis Ester Cleavage Workup Workup: Acidify to pH 2 Extract w/ EtOAc Hydrolysis->Workup Protonation Product Final Product: 3-(2,2-difluoroethoxy)propanoic acid Workup->Product Isolation

Figure 2: Step-by-step synthetic workflow for the generation of the fluorinated acid scaffold.

Reactivity in Drug Development (Coupling)

When using this acid in amide coupling (e.g., with EDC/HOBt or HATU):

  • Activation Kinetics: The carbonyl carbon is more electrophilic due to the remote electron withdrawal. Activation with carbodiimides is generally faster than with propanoic acid.

  • Side Reactions: The

    
    -protons (adjacent to the carbonyl) are slightly more acidic. Avoid large excesses of strong bases (like TEA/DIPEA) during coupling to prevent potential racemization if chiral centers are present nearby (though less of a risk in the achiral propanoic backbone).
    
  • Bioisosterism: This moiety is an excellent bioisostere for ethyl ethers or even propyl chains, offering reduced metabolic liability and altered solubility.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Review on Their Synthesis and Properties. Tetrahedron, 73(29), 4015-4029. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Incorporation of 2-(2,2-Difluoroethoxy) Moieties into Pharmaceutical Scaffolds

Introduction: The Strategic Advantage of the 2-(2,2-Difluoroethoxy) Moiety in Medicinal Chemistry The judicious incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2-(2,2-Difluoroethoxy) Moiety in Medicinal Chemistry

The judicious incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is attributed to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. While trifluoromethyl (-CF3) and single fluorine substitutions on aromatic rings have been traditionally popular, there is a growing interest in more nuanced fluorinated motifs.[2] Among these, the 2-(2,2-difluoroethoxy) group (-OCH2CF2H) has emerged as a particularly valuable substituent for fine-tuning the properties of pharmaceutical scaffolds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the 2-(2,2-difluoroethoxy) moiety. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its impact on key drug-like properties.

The 2-(2,2-difluoroethoxy) group offers a unique balance of properties. The geminal difluoro group provides a conformational and electronic perturbation distinct from a simple ethyl ether, while the terminal hydrogen allows for potential metabolic pathways that are different from a perfluorinated analogue. This moiety can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability by blocking sites of oxidation and modulating pKa and lipophilicity to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

The Impact of the 2-(2,2-Difluoroethoxy) Moiety on Physicochemical Properties

The introduction of the 2-(2,2-difluoroethoxy) group can significantly alter the physicochemical properties of a parent molecule. Understanding these changes is crucial for rational drug design.

PropertyImpact of 2-(2,2-Difluoroethoxy) IncorporationRationale
Lipophilicity (logP) Generally increases, but to a lesser extent than a non-fluorinated ether of similar size.The electronegative fluorine atoms reduce the basicity of the ether oxygen, leading to weaker hydrogen bond acceptance and a moderate increase in lipophilicity.
Metabolic Stability Significantly increases.The strong C-F bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4] This blocks common metabolic pathways like O-dealkylation.
Aqueous Solubility May decrease due to increased lipophilicity.This effect can often be balanced by the introduction of other polar functional groups elsewhere in the molecule.
pKa Can lower the pKa of nearby basic functional groups.The strong electron-withdrawing nature of the difluoroethoxy group can decrease the electron density on adjacent atoms, making them less basic.[5]
Binding Affinity Can enhance binding to target proteins.The polarized C-F bonds can participate in favorable dipole-dipole interactions and other non-covalent interactions within the protein's binding pocket.

Synthetic Strategies for Incorporating the 2-(2,2-Difluoroethoxy) Moiety

The introduction of the 2-(2,2-difluoroethoxy) group is most commonly achieved through nucleophilic substitution reactions, where an alkoxide of 2,2-difluoroethanol attacks an electrophilic carbon. The two primary methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers.[6] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[7] For the incorporation of the 2-(2,2-difluoroethoxy) moiety, this translates to the reaction of a deprotonated alcohol (on the scaffold) with a 2-(2,2-difluoroethoxy) electrophile, or more commonly, the reaction of a scaffold containing a good leaving group with the sodium salt of 2,2-difluoroethanol.

Diagram: General Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Alcohol Scaffold-OH Alkoxide Scaffold-O⁻Na⁺ Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Electrophile X-CH₂CF₂H (X = Br, I, OTs) Product Scaffold-OCH₂CF₂H Electrophile->Product Alkoxide_ref->Product SN2 Attack

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Williamson Ether Synthesis for the Preparation of an Aryl-OCH2CF2H Compound

This protocol describes a general procedure for the synthesis of an aryl 2-(2,2-difluoroethoxy) ether from a corresponding phenol.

Materials:

  • Phenol-containing scaffold

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol-containing scaffold (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the scaffold (concentration typically 0.1-0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases. This indicates the formation of the sodium phenoxide.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the 2,2-difluoroethylating agent (e.g., 1-bromo-2,2-difluoroethane, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) may be required.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2,2-difluoroethoxy)aryl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride and the resulting alkoxide with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water will quench the sodium hydride and protonate the alkoxide, preventing the desired reaction.

  • Strong Base (NaH): The pKa of a typical phenol is around 10, while the pKa of an alcohol is around 16-18. A strong base like NaH is required to completely deprotonate the hydroxyl group and form the nucleophilic alkoxide.[8]

  • Primary Halide/Tosylate: The Williamson ether synthesis proceeds via an SN2 mechanism.[6] This mechanism is most efficient with primary electrophiles. Secondary and tertiary halides are more prone to elimination side reactions.[7]

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[9][10] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[11]

Diagram: General Mitsunobu Reaction Workflow

MitsunobuReaction cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Alcohol Activation & Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Scaffold_OH Scaffold-OH Oxyphosphonium [Scaffold-OPPh₃]⁺ Scaffold_OH->Oxyphosphonium F2EtOH HOCH₂CF₂H Product Scaffold-OCH₂CF₂H F2EtOH->Product SN2 Attack Oxyphosphonium->Product Betaine_ref->Oxyphosphonium Proton Transfer

Caption: Workflow for the Mitsunobu Reaction.

Protocol: Mitsunobu Reaction for the O-Alkylation of a Primary or Secondary Alcohol

This protocol describes a general procedure for the synthesis of a 2-(2,2-difluoroethoxy) ether from a primary or secondary alcohol on the pharmaceutical scaffold.

Materials:

  • Alcohol-containing scaffold (primary or secondary)

  • 2,2-Difluoroethanol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol-containing scaffold (1.0 eq), 2,2-difluoroethanol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF or DCM to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DEAD or DIAD (1.5 eq) in the reaction solvent dropwise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether).

    • The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.

    • Wash the organic solution with saturated aqueous NaHCO3 and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide and reduced azodicarboxylate byproducts can sometimes make purification challenging.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent side reactions with water.

  • Low Temperature Addition of DEAD/DIAD: The reaction between PPh3 and DEAD/DIAD is exothermic and can be vigorous. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of byproducts.

  • Inversion of Stereochemistry: The Mitsunobu reaction proceeds with a clean SN2 inversion at the alcohol carbon.[12] This is a critical consideration when dealing with chiral centers.

  • Nucleophile pKa: The Mitsunobu reaction generally works best with nucleophiles having a pKa of less than 15.[11] 2,2-Difluoroethanol has a pKa of approximately 12.4, making it a suitable nucleophile for this reaction.

Conclusion

The 2-(2,2-difluoroethoxy) moiety is a valuable tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to enhance metabolic stability while subtly modulating lipophilicity and electronic properties makes it an attractive substituent for a wide range of pharmaceutical scaffolds. The synthetic methods outlined in this application note, the Williamson ether synthesis and the Mitsunobu reaction, provide reliable and versatile routes for the incorporation of this important functional group. By understanding the impact of the 2-(2,2-difluoroethoxy) group on molecular properties and mastering its synthesis, researchers can accelerate the discovery and development of new and improved therapeutics.

References

  • CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents.
  • The Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

Sources

Application

Application Notes and Protocols: Scale-Up Synthesis of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of 2-(2,2-difluoroethoxy)-2-methylpropanoic Acid Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-, is a valuable bui...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 2-(2,2-difluoroethoxy)-2-methylpropanoic Acid

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-, is a valuable building block in medicinal chemistry and materials science. The incorporation of the 2,2-difluoroethoxy moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. As a key intermediate, its efficient and scalable synthesis is crucial for advancing drug discovery programs and developing novel materials. This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust protocol, addressing critical process parameters, and outlining essential safety considerations.

The synthetic strategy is centered around a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This approach involves the reaction of an alkoxide with a suitable alkyl halide. In this case, we will generate the alkoxide of 2-hydroxy-2-methylpropanoic acid and react it with a 2,2-difluoroethylating agent. Subsequent optimization of the reaction conditions and purification procedures are paramount for achieving high yield and purity on a larger scale.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC6H10F2O3
Molecular Weight168.14 g/mol
AppearanceExpected to be a liquid or low-melting solid
Boiling PointNot readily available; estimation required based on similar structures
SolubilityExpected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc)

Scale-Up Synthesis Workflow

The overall workflow for the scale-up synthesis is depicted below. This multi-step process begins with the protection of the carboxylic acid, followed by the core etherification reaction, and concludes with deprotection and purification.

Scale-Up Synthesis Workflow Start Starting Material: 2-hydroxy-2-methylpropanoic acid Step1 Step 1: Esterification (Carboxylic Acid Protection) Start->Step1 Step2 Step 2: Alkoxide Formation (Deprotonation of Hydroxyl Group) Step1->Step2 Step3 Step 3: Williamson Ether Synthesis (Reaction with 2,2-difluoroethylating agent) Step2->Step3 Step4 Step 4: Saponification (Ester Hydrolysis) Step3->Step4 Step5 Step 5: Work-up and Purification Step4->Step5 End Final Product: Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- Step5->End

Caption: Overall workflow for the scale-up synthesis.

Detailed Protocols and Methodologies

PART 1: Esterification (Carboxylic Acid Protection)

Rationale: The carboxylic acid moiety of the starting material, 2-hydroxy-2-methylpropanoic acid, is acidic and will interfere with the strongly basic conditions required for the subsequent Williamson ether synthesis. Therefore, it is essential to protect this functional group, typically as an ester. A methyl or ethyl ester is suitable for this purpose as they are readily formed and can be hydrolyzed under basic conditions.

Protocol: Synthesis of Methyl 2-hydroxy-2-methylpropanoate

  • Reactor Setup: To a 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 2-hydroxy-2-methylpropanoic acid (1.00 kg, 9.61 mol) and methanol (10 L).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (100 mL, 1.84 mol) dropwise to the stirred solution. The addition is exothermic, and the temperature should be monitored.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. A significant amount of CO2 will be evolved.

  • Extraction: Reduce the volume of methanol by approximately 70% using a rotary evaporator. Add deionized water (5 L) and extract the product with dichloromethane (3 x 4 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-hydroxy-2-methylpropanoate.

PART 2: Williamson Ether Synthesis

Rationale: This is the key bond-forming step. The hydroxyl group of the protected starting material is deprotonated with a strong base to form an alkoxide nucleophile. This alkoxide then displaces a leaving group on a 2,2-difluoroethyl electrophile in an SN2 reaction.[1][2][3] Sodium hydride is a common and effective base for this transformation.[3] 2,2-difluoroethyl tosylate is a suitable electrophile, which can be prepared from 2,2-difluoroethanol.

Protocol: Synthesis of Methyl 2-(2,2-difluoroethoxy)-2-methylpropanoate

  • Reactor Setup: To a 50 L, 3-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (60% in mineral oil, 422 g, 10.55 mol) in anhydrous tetrahydrofuran (THF, 15 L).

  • Substrate Addition: Cool the suspension to 0 °C in an ice-water bath. Slowly add a solution of methyl 2-hydroxy-2-methylpropanoate (1.00 kg, 8.47 mol) in anhydrous THF (5 L) via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • Alkoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of 2,2-difluoroethyl tosylate (2.20 kg, 9.31 mol) in anhydrous THF (5 L) via the dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 50 °C for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of deionized water (2 L).

  • Extraction and Purification: Add ethyl acetate (10 L) and separate the layers. Wash the organic layer with water (2 x 5 L) and brine (5 L). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

PART 3: Saponification (Ester Hydrolysis)

Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This is typically achieved by saponification using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol.

Protocol: Synthesis of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-

  • Reactor Setup: To a 50 L, 3-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the crude methyl 2-(2,2-difluoroethoxy)-2-methylpropanoate (from the previous step) and a mixture of methanol (10 L) and water (10 L).

  • Base Addition: Add sodium hydroxide pellets (678 g, 16.95 mol) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. The product will precipitate or form an oil.

  • Extraction: Extract the product with ethyl acetate (3 x 8 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 5 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or distillation.

Process Safety Considerations

Hazard Analysis:

Reagent/SolventHazardsMitigation Measures
2,2-Difluoroethanol Highly flammable liquid and vapor.[4][5] Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Causes serious eye and skin irritation.[4][6]Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[5]
Sodium Hydride (60% dispersion in mineral oil) Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.Handle under an inert atmosphere (e.g., nitrogen or argon). Use a non-sparking spatula. Quench excess sodium hydride carefully with a less reactive alcohol (e.g., isopropanol) before adding water.
Concentrated Sulfuric Acid Causes severe skin burns and eye damage. Corrosive.Add slowly and carefully to other liquids, especially water, to control the exothermic reaction. Wear appropriate PPE.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides upon storage.Use in a well-ventilated area. Test for peroxides before use, especially if the container has been opened for an extended period.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and eye irritation.Use in a well-ventilated fume hood. Wear appropriate PPE.

Thermal Runaway Potential: The alkoxide formation with sodium hydride and the quenching of the reaction are highly exothermic and can lead to a thermal runaway if not controlled.[8] It is crucial to maintain slow addition rates and efficient cooling.

Analytical Quality Control

In-Process Controls (IPCs):

  • TLC/GC-MS: To monitor the progress of each reaction step and ensure complete conversion of the starting material.

  • pH Measurement: To ensure proper neutralization and acidification during work-up procedures.

Final Product Characterization:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and identify any impurities.

  • LC-MS/GC-MS: To determine the purity of the final product.

  • Karl Fischer Titration: To determine the water content.

Scale-Up Considerations and Optimization

Transitioning from a laboratory scale to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[8][9][10]

Key Scale-Up Parameters:

ParameterLaboratory ScalePilot/Production ScaleRationale for Change
Mixing Magnetic stirringMechanical overhead stirringEnsures efficient heat and mass transfer in larger reaction volumes.
Heat Transfer Heating mantle/oil bathJacketed reactor with controlled heating/cooling fluidProvides more precise and uniform temperature control, which is critical for managing exotherms.[8]
Reagent Addition Manual addition via dropping funnelControlled addition via pumpAllows for precise control of addition rates, which is crucial for managing reaction exotherms and ensuring consistent product quality.
Work-up Separatory funnelJacketed reactor with bottom outlet valve for phase separationFacilitates safer and more efficient handling of large volumes of liquids.
Purification Flash column chromatographyFractional distillation or recrystallizationMore practical and cost-effective methods for large-scale purification.

Optimization Strategies:

  • Solvent Selection: Investigate alternative, less hazardous, and more environmentally friendly solvents.

  • Base Selection: While sodium hydride is effective, other bases such as potassium tert-butoxide could be evaluated for improved safety and handling characteristics.

  • Telescoping Reactions: If feasible, combining steps without isolating intermediates can significantly improve process efficiency and reduce waste.

Logical Relationships in Synthesis

The following diagram illustrates the critical dependencies and decision points within the synthesis.

Synthesis Logic cluster_protection Protection Stage cluster_etherification Core Reaction cluster_deprotection Final Stage P1 Is Carboxylic Acid Protected? P2 Proceed to Etherification P1->P2 Yes P3 Perform Esterification P1->P3 No E1 Is Alkoxide Formed? P2->E1 P3->P1 E2 Add Electrophile E1->E2 Yes E3 Add Strong Base E1->E3 No D1 Is Etherification Complete? E2->D1 E3->E1 D2 Perform Saponification D1->D2 Yes D3 Purify Final Product D2->D3

Caption: Logical flow of the synthetic sequence.

References

  • Smolecule. Buy 2,2-Difluoroethanol | 359-13-7.
  • ChemicalBook. 2,2-Difluoroethanol(359-13-7)MSDS Melting Point Boiling Density Storage Transport.
  • Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides.
  • Tokyo Chemical Industry UK Ltd. 2,2-Difluoroethanol | 359-13-7.
  • Synquest Labs. 2,2-Difluoroethanol.
  • Google Patents.
  • PubChem. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187.
  • Google Patents. EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.
  • Google Patents.
  • Wikipedia. Williamson ether synthesis.
  • StudySmarter. Scale-Up Processes: Chemical & Pharmaceutical.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • University of Illinois. Scale-up Reactions - Division of Research Safety.
  • BOC Sciences. Custom Carboxylic Acid Synthesis.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • PubMed. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent.
  • ResearchGate. The Efficient Synthesis of Alkoxy-esters from Hydroxy Carboxylic Acids Using Dimsyllithium in Dimethylsulfoxide Followed by Alkylation with an Alkyl Halide | Request PDF.
  • CatSci.
  • PMC.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • ACS Publications. Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides | Chemical Reviews.
  • YouTube. Williamson Ether Synthesis - Easy!.
  • MDPI.
  • MDPI.
  • ResearchGate. Synthetic applications a, Scale-up experiments. b, Product....
  • ResearchGate.
  • Regulations.gov.
  • Garg Lab - UCLA.
  • Google Patents. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Benchchem.
  • PubMed. Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)
  • RSC Publishing.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -.
  • Common Organic Chemistry. WO 2012/069948 Al.
  • DrugPatentWatch.
  • Google Patents. CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • ResearchGate. Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260.
  • ChemAIRS. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool.
  • MDPI. Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran.

Sources

Method

Application Notes &amp; Protocols: Strategic Activation of 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid for Amide and Ester Synthesis

Introduction: Navigating the Activation of a Sterically Hindered Fluorinated Carboxylic Acid 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid is a valuable building block in contemporary drug discovery, incorporating both...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Activation of a Sterically Hindered Fluorinated Carboxylic Acid

2-(2,2-difluoroethoxy)-2-methyl-propanoic acid is a valuable building block in contemporary drug discovery, incorporating both a sterically demanding quaternary center and a fluorinated motif. The successful conjugation of this acid to amines, alcohols, or other nucleophiles hinges on the effective activation of its carboxylic acid group. The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, forming a highly unreactive carboxylate salt. Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group to facilitate nucleophilic acyl substitution.[1][2]

The primary challenge in activating this specific molecule lies in its structure. The gem-dimethyl groups adjacent to the carboxyl function create significant steric hindrance, which can impede the approach of activating reagents and subsequent nucleophiles.[3][4][5] This guide provides a comprehensive analysis of suitable activating reagents, elucidates their mechanisms of action, and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore methodologies ranging from mild carbodiimide-based couplings to highly reactive acyl chloride formations, enabling a rational selection of the optimal strategy for your synthetic goals.

Part 1: A Comparative Analysis of Activation Strategies

The choice of an activating reagent is critical and depends on the nucleophile's reactivity, the scale of the reaction, and the overall sensitivity of the substrate to the reaction conditions. For 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid, three primary classes of reagents are considered.

Carbodiimide-Mediated Activation: The Versatile Workhorse

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their mild reaction conditions.[6][7] The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][8][9][10] This intermediate is susceptible to hydrolysis and can rearrange to a stable, unreactive N-acylurea byproduct, which can lower yields.[6][10]

To mitigate these side reactions and enhance efficiency, additives are almost always used. N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can trap the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[11][12][13] This two-step, one-pot approach is one of the most reliable methods for amide bond formation.[14]

Mechanism of EDC/NHS Activation

EDC_NHS_Mechanism cluster_acid Carboxylic Acid cluster_reagents Reagents cluster_intermediates Intermediates cluster_nucleophile Nucleophile cluster_product Product Acid R-COOH Acylisourea O-Acylisourea (Reactive, Unstable) Acid->Acylisourea + EDC EDC EDC EDC->Acylisourea NHS NHS NHSEster NHS Ester (Amine-Reactive, Stable) NHS->NHSEster Acylisourea->NHSEster + NHS Amide Amide (R-CO-NHR') NHSEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: EDC/NHS activation pathway.

Acyl Halide Formation: The High-Reactivity Approach

For sterically hindered acids where milder methods may be sluggish, conversion to a highly reactive acyl chloride is an excellent strategy.[15] Reagents like oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂) are effective for this transformation.[2][16][17] The reaction proceeds by converting the hydroxyl group into an excellent leaving group.[17] A key advantage is that the byproducts are gaseous (CO, CO₂, HCl for oxalyl chloride; SO₂, HCl for thionyl chloride), which drives the reaction to completion.[16][18][19]

Oxalyl chloride is often preferred as it can be used under milder conditions than thionyl chloride and generally results in fewer side reactions.[18] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form a Vilsmeier reagent in situ, which is the active catalytic species.[20]

Mechanism of Acyl Chloride Formation (Oxalyl Chloride)

Oxalyl_Chloride_Mechanism Acid R-COOH Intermediate Mixed Anhydride Intermediate Acid->Intermediate + (COCl)₂ OxalylCl Oxalyl Chloride (COCl)₂ OxalylCl->Intermediate AcylChloride Acyl Chloride (R-COCl) (Highly Reactive) Intermediate->AcylChloride Byproducts Gaseous Byproducts (CO₂ + CO + HCl) Intermediate->Byproducts Decomposition Product Product (e.g., Amide) AcylChloride->Product + Nucleophile Nucleophile Nucleophile (e.g., R'-NH₂) Nucleophile->Product

Caption: Activation via acyl chloride formation.

Onium Salt Reagents: The Peptide Chemist's Choice

Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are powerful activating agents developed for peptide synthesis, where efficient coupling of sterically hindered amino acids is a common challenge.[21] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIEA) to generate highly reactive activated esters in situ.

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), in particular, is exceptionally effective. It forms an OAt active ester, which is more reactive than the OBt esters formed by HBTU, partly due to anchimeric assistance from the pyridine nitrogen.[21] These reagents are ideal for difficult couplings that fail with other methods.

Data Summary: Comparison of Activating Reagent Classes
Reagent ClassExamplesProsConsIdeal For
Carbodiimides EDC, DCCMild conditions; readily available; water-soluble byproducts (EDC).[12]Slower with hindered acids; risk of N-acylurea side product without additives.[6][10]General-purpose amide/ester synthesis; bioconjugation.
Acyl Halides Oxalyl Chloride, SOCl₂Forms highly reactive intermediate; excellent for hindered acids; gaseous byproducts drive reaction.[18][19]Harsh (acidic byproducts); requires anhydrous conditions; not suitable for acid-sensitive substrates.Overcoming significant steric hindrance; when subsequent reaction is with a robust nucleophile.
Onium Salts HATU, HBTU, PyBOPHigh efficiency and fast reaction rates; excellent for hindered substrates; low racemization.[21]Higher cost; byproducts require chromatographic removal.Difficult couplings; synthesis of complex molecules; peptide synthesis.

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Oxalyl chloride and thionyl chloride are toxic and corrosive and react violently with water.[22]

Protocol 1: General Activation using EDC and NHS for Amide Synthesis

This protocol describes a reliable, two-step, one-pot procedure for coupling the title acid with a primary or secondary amine.

Materials:

  • 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIEA) (optional, if amine is a salt)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (or DMF for less soluble components) to a concentration of approximately 0.1-0.2 M.

  • Addition of NHS: Add NHS (1.2 eq) to the solution and stir until it dissolves.

  • Addition of EDC: Add EDC (1.2 eq) to the mixture. The reaction is typically stirred at room temperature.[12][23]

  • Activation: Allow the activation to proceed for 15-30 minutes at room temperature.[14] The solution should remain clear.

  • Nucleophile Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add DIEA (1.5 eq) to liberate the free base.

  • Coupling Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Workflow for EDC/NHS Coupling

protocol_workflow start Start: Dry Flask step1 1. Dissolve Acid (1.0 eq) and NHS (1.2 eq) in DCM start->step1 step2 2. Add EDC (1.2 eq) step1->step2 step3 3. Stir 15-30 min @ RT (Activation) step2->step3 step4 4. Add Amine (1.1 eq) step3->step4 step5 5. Stir 4-16 h @ RT (Coupling) step4->step5 step6 6. Aqueous Workup (NaHCO₃, H₂O, Brine) step5->step6 step7 7. Dry (MgSO₄) & Concentrate step6->step7 step8 8. Purify (Chromatography) step7->step8 end_node Final Product step8->end_node

Caption: Step-by-step EDC/NHS protocol workflow.

Protocol 2: High-Reactivity Activation via Acyl Chloride Formation

This protocol is for situations requiring a highly reactive intermediate to overcome steric hindrance. The generated acyl chloride is typically used immediately without isolation.

Materials:

  • 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (1 drop, catalytic)

  • Nucleophile (amine or alcohol)

  • Anhydrous base (e.g., Triethylamine (TEA) or Pyridine)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add one drop of anhydrous DMF.

  • Acyl Chloride Formation: Add oxalyl chloride (1.5-2.0 eq) dropwise via syringe.[22] Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction Completion: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The completion of the activation can be assumed when gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and dissolved HCl. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution of the acyl chloride to 0 °C. In a separate flask, dissolve the nucleophile (1.1 eq) and a base like TEA or pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Perform an aqueous workup as described in Protocol 1. Purify the product by flash column chromatography.

Protocol 3: High-Efficiency Coupling for Hindered Systems using HATU

This protocol is recommended for particularly challenging couplings where other methods provide low yields.

Materials:

  • 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid

  • Amine of interest

  • HATU

  • Anhydrous N,N-Diisopropylethylamine (DIEA)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Pre-activation: Add DIEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Nucleophile Addition: Add the amine (1.1 eq) to the activated mixture.

  • Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically very fast. Monitor progress by LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash extensively with water (3-4x) to remove DMF and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Vertex AI Search, based on Organic Chemistry Tutor. (n.d.).
  • Vertex AI Search, based on Benchchem. (2025).
  • Vertex AI Search, based on Wikipedia. (n.d.). Carbodiimide.
  • Vertex AI Search, based on Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Vertex AI Search, based on an academic journal. (2023, January 12).
  • Vertex AI Search, based on Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.
  • Vertex AI Search, based on a research article. (n.d.).
  • Vertex AI Search, based on Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Vertex AI Search, based on ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Vertex AI Search, based on Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • Vertex AI Search, based on PMC. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide.
  • Vertex AI Search, based on Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Vertex AI Search, based on Chemistry LibreTexts. (2022, October 4). Getting Towed Uphill.
  • Vertex AI Search, based on a supplier protocol. (2025, February 20).
  • Vertex AI Search, based on University of Michigan. (2010, June 30).
  • Vertex AI Search, based on Merck. (n.d.). Novabiochem® Coupling reagents.
  • Vertex AI Search, based on Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Vertex AI Search, based on a request for a PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Vertex AI Search, based on Google Patents. (n.d.).
  • Vertex AI Search, based on a chemistry resource site. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Vertex AI Search, based on Master Organic Chemistry. (n.d.).
  • Vertex AI Search, based on a personal protocol collection. (n.d.). Oliver Hardick, Coupling Protocols.
  • Vertex AI Search, based on ACS Publications. (2004, November 9). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides | The Journal of Organic Chemistry.
  • Vertex AI Search, based on Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
  • Vertex AI Search, based on Organic Chemistry Portal. (n.d.).
  • Vertex AI Search, based on YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.
  • Vertex AI Search, based on G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Vertex AI Search, based on Biotium. (2021, June 7).
  • Vertex AI Search, based on Khan Academy. (n.d.). Carboxylic acid reactions overview (article).
  • Vertex AI Search, based on Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles.
  • Vertex AI Search, based on YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.
  • Vertex AI Search, based on Common Organic Chemistry. (n.d.). Oxalyl Chloride.
  • Vertex AI Search, based on ChemicalBook. (2024, April 19).
  • Vertex AI Search, based on PMC. (n.d.).
  • Vertex AI Search, based on a reactivity guide. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- in water

Executive Summary & Compound Profile User Directive: This guide addresses the poor aqueous solubility often observed with Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (also referred to as 2-(2,2-difluoroethoxy)isobut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Directive: This guide addresses the poor aqueous solubility often observed with Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (also referred to as 2-(2,2-difluoroethoxy)isobutyric acid).[1]

This compound presents a classic "solubility paradox" common in drug discovery: it is an ionizable acid with a lipophilic tail. While theoretically soluble at physiological pH, its intrinsic acidity causes self-precipitation in unbuffered water.[1] This guide provides the mechanistic understanding and protocols to overcome these challenges.

Physicochemical Profile
PropertyValue (Estimated/Typical)Implication
Structure Aliphatic Carboxylic Acid with Fluoro-Ether TailAmphiphilic nature.[1][2]
pKa (Acidic) 3.4 – 3.8 (Predicted)Stronger acid than isobutyric acid due to the electron-withdrawing fluoroethoxy group.[1]
LogP ~1.8 – 2.2 Moderately lipophilic.[1] Requires organic co-solvents or ionization for high concentrations.[1]
Intrinsic Solubility (S₀) < 1 mg/mL (Neutral form)Will not dissolve in pure water without pH adjustment.[1]
Salt Solubility (S_salt) > 50 mg/mL (Na+ salt)Highly soluble when fully ionized (pH > 6).[1]

Troubleshooting Guide (Q&A)

Q1: I tried dissolving the powder directly in Milli-Q water, but it formed oil droplets/clumps and didn't dissolve. Why? A: This is a pH-driven solubility crash .[1] When you dissolve a carboxylic acid in pure water, it releases protons (


), causing the pH of the solution to drop rapidly.[1]
  • Mechanism: For a 10 mM solution, the pH can drop below 3.[1]0. Since the pKa is ~3.6, the compound effectively protonates itself into its neutral, insoluble form (

    
    ).[1]
    
  • Solution: You must drive the equilibrium toward the ionized form (

    
    ) by adding a base (see Protocol A).[1]
    

Q2: Can I use DMSO to make a stock solution? A: Yes, DMSO is an excellent solvent for the neutral form.[1]

  • Recommendation: Prepare a 100 mM – 500 mM stock in anhydrous DMSO.[1]

  • Caution: When diluting this DMSO stock into aqueous media (e.g., cell culture media), ensure the final pH remains buffered > 7.[1]0. If the buffer capacity is weak, the acid may precipitate upon dilution.[1]

Q3: The compound precipitated when I added my DMSO stock to PBS. What happened? A: This is likely a "Solubility Cliff" event. Although PBS is buffered (pH 7.4), adding a high concentration of the acidic DMSO stock might locally overwhelm the buffer capacity, or the compound concentration exceeded its thermodynamic solubility limit in the presence of high salt (Common Ion Effect/Salting Out).[1]

  • Fix: Vortex immediately upon addition. If precipitation persists, lower the final concentration or pre-dilute the DMSO stock with a pH 8.0 buffer before adding to the final medium.[1]

Q4: Is this compound stable in solution? A: The ether linkage (-O-CH2-) and fluorine substituents generally impart high metabolic and chemical stability.[1] However, carboxylic acids can esterify in alcohols (methanol/ethanol) if catalyzed by acid.[1] Avoid storing alcoholic stock solutions for long periods; use DMSO or prepare fresh aqueous salts.[1]

Experimental Protocols

Protocol A: Preparation of a High-Concentration Aqueous Stock (Sodium Salt)

Use this method for animal studies or assays requiring >10 mM aqueous concentrations.[1]

Materials:

  • Compound (Solid)[1]

  • 1.0 M NaOH (Sodium Hydroxide) solution[1]

  • PBS or Saline (pH 7.4)[1]

Step-by-Step:

  • Calculate Equivalents: Determine the molar amount of your compound (

    
    ).[1] You will need exactly 1.05 equivalents  of NaOH.[1]
    
    • Formula:

      
      [1]
      
  • Slurry: Weigh the compound into a vial. Add 80% of the required final volume of water/saline.[1] The compound will likely not dissolve yet.[1]

  • Activation: Add the calculated volume of 1.0 M NaOH.

  • Dissolution: Vortex or sonicate for 30–60 seconds. The solution should turn clear as the salt forms (

    
    ).[1]
    
  • Final Adjustment: Check pH (target 7.0–8.0). Adjust volume to the final target concentration.

Protocol B: Cosolvent Formulation (DMSO/Water)

Use this method for in vitro assays (HTS, Cell Culture).[1]

Step-by-Step:

  • Dissolve the solid compound in 100% DMSO to a concentration of 100 mM .

  • Store this stock at -20°C (stable for >6 months).

  • For Use: Dilute the DMSO stock into the assay buffer.

    • Critical: Ensure the final DMSO concentration is < 1% (or as tolerated by your cells).[1]

    • Example: To get 100

      
       in assay, add 1 
      
      
      
      of 100 mM stock to 999
      
      
      of Medium.[1]

Visualizing the Solubility Mechanism

The following diagram illustrates the decision logic for solubilizing this specific fluorinated acid.

SolubilityLogic Start Start: Solid Compound (Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-) Target Target Application? Start->Target InVitro In Vitro / HTS (uM range) Target->InVitro InVivo In Vivo / Animal Study (mg/kg range) Target->InVivo DMSO Dissolve in 100% DMSO (Stock 100mM) InVitro->DMSO AqSol Direct Aqueous Dissolution? InVivo->AqSol Dilution Dilute into Media (Keep DMSO < 1%) DMSO->Dilution Success Clear Solution (Stable) Dilution->Success CheckPH Check pH Is pH > pKa (approx 3.8)? AqSol->CheckPH AddBase Add 1.05 eq NaOH (Form Na+ Salt) CheckPH->AddBase No (Adjust) Fail Precipitation / Oiling Out (Neutral Form) CheckPH->Fail No (Pure Water) AddBase->Success Fail->AddBase Rescue

Caption: Decision tree for solubilizing 2-(2,2-difluoroethoxy)-2-methylpropanoic acid based on application and pH dependency.

References

  • PubChem Database. Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Search Term: 2-(2,2-difluoroethoxy)-2-methylpropanoic acid).[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (General principles of acid solubilization).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa/Solubility relationships of alpha-alkoxy acids).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Protocols for DMSO stock preparation and precipitation avoidance).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for the Quantification of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- in Human Plasma

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-, a novel small molecule drug can...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-, a novel small molecule drug candidate, in human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method compliant with global regulatory standards.

The development and validation of bioanalytical methods are critical for the successful progression of new chemical entities from discovery to clinical application.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure the quality and reliability of bioanalytical data.[4][5][6] The recently implemented International Council for Harmonisation (ICH) M10 guideline further harmonizes these requirements, providing a unified standard for bioanalytical method validation.[2][7][8][9]

This document will explore two distinct LC-MS/MS approaches for the quantification of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-: a direct injection method following protein precipitation and a more elaborate method involving derivatization. The guide will delve into the rationale behind the experimental choices for each method and provide a detailed, step-by-step protocol for their validation, adhering to the principles outlined in the ICH M10 guideline.

The Analyte: Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- is a small molecule with a carboxylic acid functional group and a difluoroethoxy moiety. Its structure suggests it may share analytical challenges with short-chain fatty acids (SCFAs), such as high polarity and potential for poor retention on conventional reversed-phase columns.[10][11] The presence of the difluoroethoxy group may also influence its ionization efficiency and fragmentation pattern in the mass spectrometer.

Comparative LC-MS/MS Methodologies

Two primary methodologies are proposed and compared for the analysis of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- in human plasma:

  • Method A: Direct Analysis via Protein Precipitation and Reversed-Phase LC-MS/MS. This approach prioritizes simplicity and high throughput.

  • Method B: Analysis following Derivatization and Reversed-Phase LC-MS/MS. This method aims to enhance chromatographic retention and ionization efficiency.

Method A: Direct Analysis via Protein Precipitation

This method involves a straightforward sample preparation technique followed by direct injection onto a reversed-phase column.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), a stable isotope-labeled analog of the analyte.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column with a polar endcapping to improve retention of polar analytes.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure adequate retention and separation from endogenous interferences.
  • Flow Rate: Appropriate for the column dimensions.
  • Injection Volume: 5-10 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid group.
  • MRM Transitions: Optimized for the parent and product ions of the analyte and internal standard.
Method B: Analysis via Derivatization

To address the potential challenges of poor retention and ionization efficiency, this method employs a derivatization step using 3-nitrophenylhydrazine (3-NPH), a reagent commonly used for the analysis of short-chain fatty acids.[10][11][12]

1. Sample Preparation: Protein Precipitation and Derivatization

  • Perform protein precipitation as described in Method A.
  • After centrifugation, transfer the supernatant to a new tube.
  • Add 50 µL of 200 mM 3-NPH in 50% acetonitrile and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in 50% acetonitrile.
  • Incubate at 40°C for 30 minutes.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: As in Method A.
  • Column: A standard C18 reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Optimized for the separation of the derivatized analyte.
  • Flow Rate: Appropriate for the column dimensions.
  • Injection Volume: 5-10 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: ESI in negative mode.
  • MRM Transitions: Optimized for the parent and product ions of the derivatized analyte and its corresponding derivatized internal standard.

Method Validation: A Head-to-Head Comparison

The validation of these bioanalytical methods will be conducted in accordance with the ICH M10 guideline, which outlines specific parameters and acceptance criteria to ensure the method is fit for its intended purpose.[2][7]

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria (ICH M10)Expected Performance: Method AExpected Performance: Method B
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.Potential for interference from polar endogenous compounds.Improved selectivity due to the specific derivatization reaction.
Calibration Curve At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.Linearity may be challenging at the lower end due to potential ion suppression.Expected to have a wider linear dynamic range and better linearity.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).May require more extensive optimization to meet criteria, especially at the LLOQ.Derivatization is expected to improve signal intensity, leading to better accuracy and precision.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Higher LLOQ may be expected due to lower sensitivity.Lower LLOQ is anticipated due to enhanced ionization efficiency.
Matrix Effect The matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%.More susceptible to matrix effects due to co-eluting endogenous components.Derivatization can potentially reduce matrix effects by shifting the analyte to a less crowded region of the chromatogram.
Stability Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).Stability of the underivatized analyte needs to be thoroughly assessed.Stability of both the underivatized analyte in plasma and the derivatized product in the final extract must be evaluated.

Visualizing the Workflow

experimental_workflow cluster_method_a Method A: Direct Analysis cluster_method_b Method B: Derivatization a_start Plasma Sample a_pp Protein Precipitation (Acetonitrile + IS) a_start->a_pp a_cent Centrifugation a_pp->a_cent a_evap Evaporation a_cent->a_evap a_recon Reconstitution a_evap->a_recon a_lcms LC-MS/MS Analysis a_recon->a_lcms b_start Plasma Sample b_pp Protein Precipitation (Acetonitrile + IS) b_start->b_pp b_cent Centrifugation b_pp->b_cent b_deriv Derivatization (3-NPH, EDC) b_cent->b_deriv b_evap Evaporation b_deriv->b_evap b_recon Reconstitution b_evap->b_recon b_lcms LC-MS/MS Analysis b_recon->b_lcms

Caption: Comparative experimental workflows for Method A and Method B.

Discussion and Recommendations

The choice between a direct analysis method and a derivatization-based method depends on the specific requirements of the study and the inherent properties of the analyte.

Method A (Direct Analysis) offers the advantage of simplicity and speed, making it suitable for high-throughput screening in early drug discovery. However, it may suffer from lower sensitivity and be more prone to matrix effects, potentially leading to a higher LLOQ and challenges in meeting the stringent validation criteria for later-stage clinical trials.

Method B (Derivatization) , while more time-consuming and complex in its sample preparation, is expected to provide superior sensitivity, selectivity, and a wider linear dynamic range. The derivatization step with 3-NPH specifically targets the carboxylic acid group, enhancing its hydrophobicity and improving its chromatographic retention on a C18 column.[10][12] This leads to better separation from polar endogenous interferences and a more robust and reliable quantification, which is crucial for pivotal pharmacokinetic and toxicokinetic studies.[1]

Recommendation: For the regulated bioanalysis of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- in support of clinical trials, Method B is the recommended approach. The investment in developing a more complex derivatization method is justified by the expected improvements in data quality, ensuring regulatory compliance and confidence in the generated pharmacokinetic data. Method A could be considered a fit-for-purpose method for earlier, non-regulated studies where speed is a primary consideration.

Conclusion

This guide has provided a comparative overview of two distinct LC-MS/MS methodologies for the quantification of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- in human plasma. By grounding the experimental design and validation strategy in the latest regulatory guidelines, specifically the ICH M10, this document serves as a valuable resource for scientists in the pharmaceutical industry. The detailed comparison of a direct injection versus a derivatization approach highlights the critical thinking and scientific rationale required to develop and validate a robust bioanalytical method that can withstand regulatory scrutiny and provide reliable data for critical drug development decisions.

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. Available at: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - MDPI. Available at: [Link]

  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt - LIPID MAPS. Available at: [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. Available at: [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). Available at: [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. Available at: [Link]

Sources

Comparative

Comparing lipophilicity (LogP) of 2-(2,2-difluoroethoxy) derivatives vs ethoxy derivatives

Title: Bioisosteric Profiling: 2-(2,2-Difluoroethoxy) vs. Ethoxy Moieties in Lead Optimization Executive Summary: The Strategic Pivot In medicinal chemistry, the transition from an ethoxy ( ) group to a 2,2-difluoroethox...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioisosteric Profiling: 2-(2,2-Difluoroethoxy) vs. Ethoxy Moieties in Lead Optimization

Executive Summary: The Strategic Pivot

In medicinal chemistry, the transition from an ethoxy (


)  group to a 2,2-difluoroethoxy (

)
group is rarely about a single parameter. It is a multi-dimensional optimization strategy used to address metabolic liability while fine-tuning lipophilicity (LogP) and permeability .

While the ethoxy group is a standard solubilizing and space-filling moiety, it is frequently a "metabolic soft spot" susceptible to rapid


-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The 2,2-difluoroethoxy bioisostere mitigates this via the deuterium-like effect of fluorine  (blocking 

-oxidation) and electron withdrawal, typically resulting in:
  • Increased Metabolic Stability (

    
    ).
    
  • Modulated Lipophilicity (often a moderate increase in LogP, but with unique polarity).

  • Altered Electronic Character (reduced basicity of the ether oxygen).

Physicochemical Comparison: The Data

The following table contrasts the fundamental properties of the two moieties when attached to an aromatic scaffold (Ar-OR).

PropertyEthoxy Derivative (

)
2,2-Difluoroethoxy Derivative (

)
Net Change / Impact
Hansch Lipophilicity (

)
~0.38~0.65 - 0.75 (Est.)

LogP

(More Lipophilic)
H-Bond Donor Capacity NoneWeak Donor (

)
The terminal

is acidic; can act as a weak H-bond donor.
H-Bond Acceptor Capacity Moderate (Ether Oxygen)WeakElectron-withdrawing F atoms reduce electron density on Oxygen.
Metabolic Liability High (O-Dealkylation)LowBlocks CYP-mediated oxidation at the

and

carbons.
Rotatable Bonds 22Similar steric bulk, but

is slightly larger than

.
Conformation FlexibleGauche Effect Preference for gauche conformation due to F/O interaction.
Expert Insight: The "Lipophilic Donor" Paradox

Unlike a trifluoroethoxy group (


), which is purely lipophilic and electron-withdrawing, the difluoroethoxy  group possesses a unique "lipophilic hydrogen bond donor" character. The 

bond in the

moiety is polarized enough to interact with protein carbonyls, potentially improving potency while simultaneously increasing LogP.

Mechanistic Visualization

The following diagrams illustrate the metabolic rationale and the decision logic for this bioisosteric switch.

Figure 1: Metabolic Blockade Mechanism

Comparison of CYP450 oxidative attack on Ethoxy vs. Difluoroethoxy.

MetabolicStability node_ethoxy Ethoxy Derivative (Ar-O-CH2-CH3) node_cyp CYP450 Enzyme (Oxidative Attack) node_ethoxy->node_cyp Rapid Alpha-Hydroxylation node_unstable Unstable Hemiacetal node_cyp->node_unstable node_block Metabolically Stable (C-F Bond Strength) node_cyp->node_block Electron Withdrawal Prevents Oxidation node_cleavage Metabolic Cleavage (Ar-OH + Acetaldehyde) node_unstable->node_cleavage Spontaneous Collapse node_difluoro 2,2-Difluoroethoxy (Ar-O-CH2-CHF2) node_difluoro->node_cyp Blocked/Slowed

Caption: The electron-withdrawing fluorine atoms deactivate the adjacent C-H bonds, preventing the formation of the hemiacetal intermediate required for dealkylation.

Figure 2: Optimization Decision Tree

When to deploy the 2,2-difluoroethoxy moiety.

DecisionTree start Lead Compound Analysis (Contains -OEt) check_metab Is Metabolic Stability (t1/2) Poor? start->check_metab check_hbond Is Ether Oxygen a Critical H-Bond Acceptor? check_metab->check_hbond Yes (Unstable) action_keep Retain Ethoxy (Or try Deuterated -OEt) check_metab->action_keep No (Stable) check_logp Can the scaffold tolerate +0.4 LogP? check_hbond->check_logp No (Auxiliary) check_hbond->action_keep Yes (Critical) action_switch Switch to 2,2-Difluoroethoxy check_logp->action_switch Yes action_trifluoro Consider Trifluoroethoxy (-OCH2CF3) check_logp->action_trifluoro No (Need more lipophilicity?)

Caption: Decision matrix for substituting ethoxy groups. The loss of H-bond acceptor capability is the primary risk factor.

Experimental Protocol: Measuring the Lipophilicity Shift

Standard shake-flask methods are often prone to emulsion errors with fluorinated surfactants. The Chromatographic Hydrophobicity Index (CHI) via RP-HPLC is the industry standard for comparing these derivatives.

Protocol: Fast-Gradient RP-HPLC LogP Determination

Objective: Determine the Chromatographic Hydrophobicity Index (CHI) LogP (


) to quantify the lipophilic shift from Ethoxy to Difluoroethoxy.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    m, 4.6 x 50 mm).
    
  • Standards: A calibration set of 10 compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

Workflow:

  • Preparation: Dissolve test compounds (Ethoxy and Difluoroethoxy analogs) in DMSO at 10 mM. Dilute to 100

    
    M in 50:50 ACN:Water.
    
  • Calibration: Inject the standard set. Plot Retention Time (

    
    ) vs. Literature LogP.
    
  • Run: Inject test compounds using a linear gradient:

    • 0-5 min: 0% B

      
       100% B.
      
    • Flow rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Calculation:

    
    
    
    
    
    (Note: Equation coefficients may vary based on specific column calibration).

Validation Criteria:

  • The

    
     of the calibration curve must be 
    
    
    
    .
  • The Difluoroethoxy derivative should elute later than the Ethoxy derivative (Higher

    
    ), confirming increased lipophilicity.
    

Synthesis: Installing the Bioisostere

Direct alkylation using 2,2-difluoroethyl halides is often sluggish due to the electron-withdrawing effect of the fluorines on the electrophilic carbon. The Mitsunobu Reaction is the preferred high-yield route.

General Procedure (Mitsunobu):

  • Charge: A reaction vessel with the phenol/scaffold (1.0 equiv), 2,2-difluoroethanol (1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF.
    
  • Cool: Cool to 0°C under

    
    .
    
  • Add: Dropwise addition of DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with water, extract with EtOAc. The fluorinated ether is typically less polar, aiding silica gel purification.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Xing, L., et al. (2015). Physicochemical Properties of Fluorinated Derivatives. ChemMedChem.

  • Organic Syntheses. (2010). Mitsunobu Reaction Protocols for Hindered Alcohols.

Validation

Technical Guide: IR Spectroscopic Validation of 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid

Executive Summary Objective: To provide a robust framework for the structural validation of 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid (CAS: N/A, Custom Intermediate) using Infrared (IR) Spectroscopy. Context: This m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust framework for the structural validation of 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid (CAS: N/A, Custom Intermediate) using Infrared (IR) Spectroscopy.

Context: This molecule represents a critical class of fluorinated ether intermediates used in medicinal chemistry to enhance metabolic stability (via the difluoroethyl group) while maintaining solubility (via the carboxylic acid). Validating its structure requires distinguishing the subtle gem-dimethyl backbone from the dominating C-F stretching vibrations.

Comparison Scope: This guide compares Diamond ATR (Attenuated Total Reflectance) against Transmission FTIR (KBr Pellet) . While KBr remains the historical gold standard for resolution, this guide evidences why Diamond ATR is the superior workflow for this specific hygroscopic, fluorinated acid in a high-throughput drug development environment.

Structural Deconstruction & Theoretical Prediction

To validate this molecule, one must confirm the presence of three distinct structural pharmacophores. The IR spectrum is a superposition of these functional groups.

Structural FragmentDiagnostic Vibrational ModePredicted Frequency (

)
Signal Characteristics
Carboxylic Acid (

)
O-H Stretch

Very broad, "hump" shape; often overlaps C-H.
C=O[1][2][3][4][5] Stretch (Dimer)

Strong, sharp.[3] The

-ether may shift this slightly higher (

) due to induction.
Gem-Dimethyl (

)
C-H Bending (Skeletal)Doublet:

&

Medium intensity.[6][7] Crucial for distinguishing from linear isomers.
Difluoroethoxy (

)
C-F Stretch

Very Strong/Intense. Multiple bands. Will likely obscure the C-O ether stretch.
C-O-C Stretch (Ether)

Strong, but likely buried under C-F bands.

Expert Insight: The presence of the gem-dimethyl doublet at


 is the "fingerprint" check. If this doublet is a single peak, your methylation failed, or you have the linear isomer.

Comparative Analysis: ATR vs. Transmission (KBr)

For this specific fluorinated acid, the choice of technique dictates data quality and workflow efficiency.

Table 1: Performance Comparison
FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Traditional)
Sample Prep None (Direct deposition).High (Grinding, pressing, drying).
Moisture Sensitivity Low. Ideal for hygroscopic acids.High. KBr absorbs water, creating false O-H bands that confuse the COOH assignment.
C-F Region Clarity High. The lower path length prevents detector saturation from intense C-F bands.Low. Strong C-F dipoles often "bottom out" (0% T) the detector in thick pellets.
Reproducibility Excellent (Fixed path length).Variable (Dependent on pellet thickness/uniformity).
Sample Recovery >90% (Wipe clean).0% (Destructive).
Why ATR Wins for this Molecule:

The difluoroethoxy group creates an extremely strong dipole moment. In a standard KBr pellet, the C-F stretching region (


) often becomes a "blackout" zone (0% Transmission) due to signal saturation. ATR's evanescent wave penetrates only 

, effectively "thinning" the sample optically, allowing you to resolve the fine structure of the C-F bands and the hidden ether linkage.

Experimental Protocols

Method A: Diamond ATR (Standard Operating Procedure)

Best for: Routine QC, Batch Release, Stability Testing.

  • System Check: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at

    
     resolution.
    
  • Sample Loading: Place

    
     of the solid acid onto the center of the crystal.
    
  • Compression: Lower the pressure arm until the "slip-clutch" clicks or the force gauge reads optimal contact. Note: Fluorinated acids can be waxy; ensure uniform contact.

  • Acquisition: Collect 16-32 scans.

  • Correction: Apply "ATR Correction" (software algorithm) to adjust for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Method B: KBr Pellet (Structural Elucidation)

Best for: Publication data, resolving weak overtone bands.

  • Preparation: Mix

    
     of sample with 
    
    
    
    of dry spectroscopic-grade KBr.
  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is formed. Warning: Do not over-grind if the sample is heat-sensitive.

  • Pressing: Transfer to a die and press at 8-10 tons for 2 minutes under vacuum (to remove moisture).

  • Check: The pellet must be transparent/glassy. If cloudy, moisture or particle size is an issue.

  • Acquisition: Collect 32-64 scans.

Validation Logic & Decision Tree

The following diagram illustrates the logical flow for validating the structure, specifically filtering out common synthetic failures (e.g., missing fluorine, failed methylation).

ValidationLogic Start Acquire Spectrum (Diamond ATR) CheckCO Check 1700-1725 cm⁻¹ Is C=O present? Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ Is Broad O-H present? CheckCO->CheckOH Yes FailNoAcid FAIL: Missing Acid Group (Possible Ester/Salt) CheckCO->FailNoAcid No CheckCF Check 1000-1350 cm⁻¹ Is region INTENSE? CheckOH->CheckCF Yes CheckOH->FailNoAcid No (or Salt) CheckGem Check 1360-1390 cm⁻¹ Is the Doublet present? CheckCF->CheckGem Yes (Strong Bands) FailNoF FAIL: Missing Fluorine (Wrong Starting Material) CheckCF->FailNoF No (Weak/Absent) ResultPass PASS: Structure Validated 2-(2,2-difluoroethoxy)-2-methyl-propanoic acid CheckGem->ResultPass Yes (Doublet) FailLinear FAIL: Linear Isomer (Mono-methylated or Linear Chain) CheckGem->FailLinear No (Single Peak)

Figure 1: Step-by-step spectral validation logic for confirming the target structure.

Data Interpretation Guide

When analyzing the spectrum, focus on these specific regions. The data below is synthesized from standard correlation tables for fluorinated ethers and carboxylic acids.

Region 1: The Carbonyl & Hydroxyl (Acid Functionality)[8][9]
  • Observation: A broad trough from

    
     overlapping with C-H stretches.[1]
    
  • Validation: If this band is absent but the C=O (

    
    ) is present, you have likely isolated the ester intermediate  (e.g., methyl 2-(2,2-difluoroethoxy)-2-methylpropanoate) instead of the acid.
    
  • Troubleshooting: If the C=O band is shifted to

    
     and the O-H is gone, you have formed a carboxylate salt  (likely during a basic workup). Acidify and re-extract.
    
Region 2: The Gem-Dimethyl Doublet (Skeleton)
  • Observation: Two distinct peaks at

    
     and 
    
    
    
    .[6][7]
  • Mechanism: In-phase and out-of-phase bending of the two methyl groups attached to the same quaternary carbon.

  • Criticality: This differentiates the target from 2-(2,2-difluoroethoxy)propanoic acid (mono-methyl), which would only show a single methyl bend.

Region 3: The Fluorine Fingerprint (The "Noise")
  • Observation: The region

    
     will be dominated by very strong, complex bands.
    
  • Differentiation: C-F stretches are significantly more intense than C-O or C-C stretches.

  • Note: Do not attempt to assign every peak here. The "envelope" intensity confirms the presence of the difluoroethyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Gem-dimethyl doublet and Carboxylic acid shifts).
  • NIST Chemistry WebBook. Infrared Spectroscopy of Fluorinated Hydrocarbons. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. (2023). ATR vs. Transmission: Choosing the Right Technique for Solid Samples.[8] Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for C-F stretch frequency ranges).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Propanoic Acid, 2-(2,2-difluoroethoxy)-2-methyl-

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the synthesis and application of novel molecules are paramount. With innovation, however, comes th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the synthesis and application of novel molecules are paramount. With innovation, however, comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth operational and safety framework for handling Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-, a compound whose unique structure—combining a carboxylic acid with a difluoroethoxy moiety—necessitates a nuanced approach to safety. As your dedicated partner in laboratory safety, this document moves beyond mere compliance, offering a foundation of trust and expertise to support your groundbreaking work.

The following protocols and recommendations are synthesized from established safety principles for carboxylic acids and fluorinated organic compounds, providing a robust guide in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Understanding the Hazard Profile

The safe handling of any chemical begins with a thorough understanding of its potential hazards. The structure of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- presents a dual-risk profile, stemming from its carboxylic acid functional group and the presence of fluorine atoms.

  • Carboxylic Acid Moiety : Carboxylic acids, while often classified as weak acids, can be corrosive to skin, eyes, and the respiratory tract.[1] Propanoic acid, a structural analogue, is known to cause severe skin burns and eye damage.[2][3][4] It is also a combustible liquid.[5][6] The acidic nature of the molecule necessitates measures to prevent contact and inhalation.

  • Difluoroethoxy Group : The introduction of fluorine atoms into an organic molecule can significantly alter its chemical and toxicological properties.[7][8] Fluorinated organic compounds can be toxic and environmentally persistent.[9] Upon thermal decomposition, they can release hazardous substances such as hydrogen fluoride (HF), which is highly corrosive and toxic.[10]

Inferred Hazard Summary Table

Hazard ClassificationAnticipated RiskRationale
Skin Corrosion/Irritation Category 1B (High Probability)Based on the known corrosive nature of propanoic acid and other carboxylic acids.[1][2][3]
Serious Eye Damage/Irritation Category 1 (High Probability)Carboxylic acids are known to cause serious eye damage.[2][3][4]
Respiratory Irritation Potential for irritationVapors of carboxylic acids can irritate the respiratory system.[5]
Flammability Combustible LiquidPropanoic acid has a flashpoint of 51°C. The addition of the difluoroethoxy group may alter this, but it should be treated as a combustible liquid.[3][6]
Specific Target Organ Toxicity Potential for respiratory irritation (single exposure)Based on data for similar carboxylic acids.
Environmental Hazard Potential for persistenceHalogenated organic compounds can be persistent in the environment.[9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE for Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- must address the dual threats of corrosivity and potential toxicity from the fluorinated component.

Core PPE Requirements
PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[11] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.
Skin Protection Chemical-resistant lab coat and glovesA flame-retardant lab coat provides a primary barrier. For glove selection, nitrile gloves offer good initial protection for incidental contact with acids.[12][13] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene rubber are recommended.[14] Always inspect gloves for any signs of degradation or punctures before use.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize the inhalation of vapors.[13][15] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[3][11]
Footwear Closed-toe, chemical-resistant shoesShoes should fully cover the feet to protect against spills. Leather or other absorbent materials are not recommended as they can retain chemical spills.
PPE Selection and Use Workflow

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_handling Handling Procedure cluster_post_handling Post-Handling & Emergency Assess_Task Assess Task and Quantity Consult_SDS Consult SDS of Analogs (e.g., Propanoic Acid) Assess_Task->Consult_SDS Inform Inspect_PPE Inspect PPE for Integrity Consult_SDS->Inspect_PPE Guide Don_PPE Don Core PPE: - Goggles & Face Shield - Lab Coat - Appropriate Gloves Inspect_PPE->Don_PPE Proceed Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Doff_PPE Doff and Dispose of Contaminated PPE Work_in_Hood->Doff_PPE On Completion Emergency_Spill Spill or Exposure Event Work_in_Hood->Emergency_Spill If Occurs Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Disposal_Decision_Tree Start Waste Generated: Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- Is_Halogenated Is the waste halogenated? Start->Is_Halogenated Halogenated_Container Collect in 'Halogenated Organic Waste' Container Is_Halogenated->Halogenated_Container Yes NonHalogenated_Container Collect in 'Non-Halogenated Organic Waste' Container Is_Halogenated->NonHalogenated_Container No Is_Acidic Is the waste acidic? Neutralize Neutralize before disposal? Is_Acidic->Neutralize Yes Halogenated_Container->Is_Acidic Do_Not_Neutralize Do NOT neutralize in waste container. Collect as acidic waste. Neutralize->Do_Not_Neutralize No (Standard Protocol) Final_Disposal Arrange for pickup by Environmental Health & Safety Do_Not_Neutralize->Final_Disposal

Caption: A decision tree for proper waste segregation.

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a living document; as more specific toxicological and safety data for Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- becomes available, these procedures should be reviewed and updated.

References

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Doughty, A. T., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 377(6612). [Link]

  • Sdfine. (n.d.). Propionic Acid Safety Data Sheet. [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • Synerzine. (n.d.). Safety Data Sheet for Propanoic acid, 2-methyl-, 1-phenylethyl ester. [Link]

  • SUNY-ESF. (n.d.). Chemical Waste Management Guide. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • AgroParisTech. (n.d.). Liquid waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • PubChem. (n.d.). Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. [Link]

  • Kappe, C. O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 13-28. [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet for Propanoic acid, 2-methyl-, 2-phenoxyethyl ester. [Link]

  • European Industrial Gases Association. (n.d.). Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. [Link]

  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Purdue University. (n.d.). Fluorine Safety. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. [Link]

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. [Link]

  • Fisher Scientific. (2012, February 21). Safety Data Sheet for Propionic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. [Link]

  • Texas Woman's University. (n.d.). Corrosives SOP. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-
© Copyright 2026 BenchChem. All Rights Reserved.